molecular formula C29H31N3O2S B3128021 Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))] CAS No. 338772-71-7

Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]

Cat. No. B3128021
CAS RN: 338772-71-7
M. Wt: 485.6 g/mol
InChI Key: ACSOLLCGWHQVFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of steps. The process starts with the chloroacetylation of the title compound, followed by the substitution of the chlorine atom with various heterocyclic amines in DMSO . The carbonyl group is then reduced using LAH .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro configuration involving a benzylpiperidine and a tetrahydro-beta-carboline moiety. The exact structure would require more detailed analysis or experimental data for accurate determination.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include chloroacetylation, substitution of chlorine atom with various heterocyclic amines, and reduction of the carbonyl group . The specific reactions and their mechanisms would require more detailed study.

Scientific Research Applications

Anxiolytic and Neuroactive Properties

One area of research involves the exploration of these compounds as anxiolytic agents. A study synthesized aminoalkylderivatives of 1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine, with one compound demonstrating anxiolytic activity in animal models, similar to that of buspirone, but without anticonvulsant or neurotoxic effects (Bartyzel et al., 1989).

Serotonin Receptor Interaction

Another study focused on the interaction with serotonin 5-HT1A receptors, using spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] and its derivatives. This research contributed to the understanding of the 5-HT1A receptor's topographic model, showing that certain derivatives had similar 5-HT1A affinities as known ligands, aiding in the development of an extended topographic model of these receptors (Mokrosz et al., 1995).

Histone Deacetylase Inhibition

Spiro[chromane-2,4′-piperidine] derivatives, structurally related to spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))], have shown promise as histone deacetylase (HDAC) inhibitors, with potential applications in cancer therapy. These compounds exhibited significant in vitro antiproliferative activities and improved in vivo antitumor activity in animal models, demonstrating the therapeutic potential of spiro-piperidine derivatives in oncology (Thaler et al., 2012).

Anticancer Activity

Further research into spiro-pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, which share a structural motif with spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))], revealed their potential for anticancer activity. These compounds were synthesized and evaluated for their anti-proliferative properties against cancer cell lines, with several showing activity, highlighting their potential in medicinal chemistry and oncology research (Ismail et al., 2017).

Topoisomerase IIα Inhibition

New spiro-acridines were synthesized and evaluated for their ability to interact with DNA, inhibit human topoisomerase I and IIα, and exhibit antiproliferative activity. These compounds, particularly AMTAC-01 and AMTAC-02, displayed significant topoisomerase IIα inhibitory activity, comparable to known inhibitors, suggesting their potential as anticancer agents (Almeida et al., 2016).

properties

IUPAC Name

1'-benzyl-2-(4-methylphenyl)sulfonylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c1-22-11-13-24(14-12-22)35(33,34)32-18-15-26-25-9-5-6-10-27(25)30-28(26)29(32)16-19-31(20-17-29)21-23-7-3-2-4-8-23/h2-14,30H,15-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSOLLCGWHQVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]
Reactant of Route 2
Reactant of Route 2
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]
Reactant of Route 3
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]
Reactant of Route 4
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]
Reactant of Route 5
Reactant of Route 5
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]
Reactant of Route 6
Reactant of Route 6
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]

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